1-(2-fluoroethyl)-N-(2-furylmethyl)-4-methyl-1H-pyrazol-3-amine
Description
1-(2-Fluoroethyl)-N-(2-furylmethyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole-based amine derivative characterized by a 2-fluoroethyl group at the N1 position, a methyl group at the C4 position, and a 2-furylmethyl substituent at the N3 amine. The fluorine atom in the 2-fluoroethyl group enhances metabolic stability and lipophilicity, while the furylmethyl moiety may contribute to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C11H15ClFN3O |
|---|---|
Molecular Weight |
259.71 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14FN3O.ClH/c1-9-8-15(5-4-12)14-11(9)13-7-10-3-2-6-16-10;/h2-3,6,8H,4-5,7H2,1H3,(H,13,14);1H |
InChI Key |
QMFGBGFCUBVGFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=CO2)CCF.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine
- Structure: C6H9F2N3. Differs by having a difluoroethyl group instead of monofluoroethyl and lacks the furylmethyl substituent.
- Properties : Higher fluorine content increases lipophilicity (logP ~1.8) compared to the target compound (estimated logP ~1.2). Purity: 95% .
- Implications : The difluoroethyl group may improve blood-brain barrier penetration but reduce solubility in aqueous media.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Features a pyridinyl ring and cyclopropylamine instead of furylmethyl and fluoroethyl groups.
- Synthesis : Prepared via copper-catalyzed coupling (17.9% yield), contrasting with the target compound’s likely nucleophilic substitution or reductive amination routes .
N-(3-(Trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine
- Structure: Incorporates a quinoline core and trifluoromethylbenzyl group.
- Applications: Used in cancer research due to quinoline’s intercalation properties. The trifluoromethyl group increases electron-withdrawing effects, altering reactivity compared to the target compound’s electron-rich furan .
6-(2-Cyano-3-(pyridin-4-yl)guanidino)-N-(cyclohexylmethoxy)-N-(2-fluoroethyl)hexane-1-sulfonamide
- Structure: Shares the 2-fluoroethyl group but includes a sulfonamide and guanidino moiety.
- Pharmacokinetics: The sulfonamide group enhances solubility, while the guanidino group may increase basicity, contrasting with the neutral furylmethyl group in the target compound .
Structural and Functional Analysis Table
Research Findings and Trends
- Fluorine Substitution: Monofluoroethyl (target compound) balances metabolic stability and solubility, whereas difluoroethyl analogs prioritize lipophilicity .
- Aromatic Moieties: Furyl groups (target) offer moderate electron-rich interactions, while pyridinyl or quinoline systems enhance binding affinity in enzymatic pockets .
- Synthetic Challenges : Copper-catalyzed methods (e.g., ) achieve moderate yields (~17–20%), suggesting room for optimization in scaling up the target compound’s synthesis .
Preparation Methods
Structural and Synthetic Considerations
The target molecule features a pyrazole ring with three distinct substituents:
- 1-(2-Fluoroethyl) : Introduces electron-withdrawing fluorine, influencing reactivity and pharmacokinetics.
- 4-Methyl : Enhances steric and electronic stabilization of the heterocycle.
- N-(2-Furylmethyl) : A furan-derived amine moiety, contributing to bioactive interactions.
Discrepancies in reported molecular formulas (e.g., C₁₀H₁₃ClFN₃O in) suggest the compound may exist as a hydrochloride salt during synthesis, with chloride acting as a counterion or intermediate leaving group.
Synthetic Routes and Methodologies
Cyclization of Hydrazine Derivatives
Pyrazole cores are typically synthesized via cyclization between hydrazines and 1,3-dicarbonyl compounds. For the target molecule, ethyl 3-(2-fluoroethylamino)crotonate and methyl hydrazinecarboxylate undergo cyclocondensation under acidic conditions to form the 4-methylpyrazole scaffold. Key steps include:
Formation of the 1,3-Dicarbonyl Intermediate :
Cyclization with Hydrazine :
Optimization : Use of DBU (1,8-diazabicycloundec-7-ene) as a base improves yields (85–93%) compared to Na₂CO₃ or CsF.
Post-Synthetic Functionalization
N-Alkylation of Pyrazole
The 2-fluoroethyl group is introduced via alkylation of a pre-formed 4-methylpyrazol-3-amine:
Substrate Preparation :
Alkylation with 2-Fluoroethyl Bromide :
Reductive Amination for Furylmethyl Attachment
The N-(2-furylmethyl) group is introduced via reductive amination:
Analytical and Optimization Data
Challenges and Solutions
Regioselectivity in Cyclization :
Fluoroethyl Group Stability :
Furylmethylamine Reactivity :
- The furan ring is prone to oxidation under acidic conditions.
- Solution : Neutral pH and inert atmosphere (N₂) during amination.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-fluoroethyl)-N-(2-furylmethyl)-4-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and heterocyclic coupling. For example, fluorinated alkyl chains (e.g., 2-fluoroethyl groups) require controlled reaction temperatures (35–60°C) and polar aprotic solvents like DMSO or DMF to stabilize intermediates. Catalysts such as cesium carbonate or copper(I) bromide improve coupling efficiency, as seen in analogous pyrazole derivatives . Yield optimization (often <20% in initial attempts) may involve iterative adjustments to stoichiometry, solvent polarity, and reaction duration.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for distinct shifts in the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and fluorinated ethyl groups (δ 4.2–4.8 ppm for -CH₂F splitting patterns) .
- HRMS (ESI) : Confirm molecular weight with precision (±0.001 Da); expected [M+H]+ peaks align with calculated masses (e.g., C₁₁H₁₄FN₃O requires 223.112 Da) .
- IR Spectroscopy : Identify amine N-H stretches (~3298 cm⁻¹) and furan C-O vibrations (~1250 cm⁻¹) .
Q. How can X-ray crystallography or computational modeling resolve ambiguities in the compound’s structural conformation?
- Methodological Answer : Single-crystal X-ray diffraction (using SHELX programs ) can clarify bond angles and torsional strain in the pyrazole-furan linkage. For computational studies, DFT calculations (e.g., Gaussian 16) optimize geometry and predict electrostatic potential surfaces, aiding in understanding fluorine’s electronic effects on reactivity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of fluorinated alkylation in this compound’s synthesis?
- Methodological Answer : Fluorine’s electronegativity directs alkylation via inductive effects, favoring nucleophilic attack at the pyrazole N1 position. Kinetic studies (e.g., monitoring by TLC/HPLC ) and isotopic labeling (²H/¹⁹F) can validate intermediate stability. Computational MD simulations (e.g., GROMACS) may reveal transition-state interactions between the fluoroethyl group and catalytic copper centers .
Q. How does the compound’s structure influence its biological activity, and what in vitro assays are suitable for preliminary screening?
- Methodological Answer : The furylmethyl and fluoroethyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration. For activity screening:
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence polarization assays.
- Cellular Uptake : Radiolabel the compound (³H/¹⁸F) and quantify accumulation in cell lines via scintillation counting .
- Structural Analogs : Compare with triazole-oxadiazole hybrids, which show antimicrobial/anticancer activity via intercalation or target protein binding .
Q. What strategies mitigate contradictions in purity assessments between HPLC and elemental analysis data?
- Methodological Answer : Discrepancies often arise from residual solvents or counterions (e.g., hydrochloride salts). Use orthogonal methods:
- HPLC-DAD/MS : Detect impurities at λ = 254 nm and assign via fragmentation patterns.
- CHNS Analysis : Verify stoichiometric C/H/N ratios (±0.3% tolerance) .
- TGA-DSC : Identify hygroscopicity or decomposition events affecting purity .
Q. How can researchers design SAR studies to evaluate the fluorinated side chain’s role in pharmacological efficacy?
- Methodological Answer : Synthesize analogs with varying halogenation (Cl/Br vs. F) and chain lengths. Assess:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
